(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate
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Overview
Description
(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a thiazolidine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Functional groups can be replaced with others to create derivatives of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its complex structure and functional groups. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Dimethyl 2,6-pyridinedicarboxylate: Another compound with a complex structure, used in different chemical contexts.
tert-Butylamine: While structurally simpler, this compound is used in various chemical reactions and serves as a useful comparison.
Uniqueness
(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate is unique due to its combination of a thiazolidine ring, a thiophene ring, and multiple functional groups. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 5-ethyl-2-[(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidine-5-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-17-14-18(23(30)31-2)21(32-17)26-20(28)19-22(29)27(16-12-8-5-9-13-16)24(33-19)25-15-10-6-4-7-11-15/h4-14,19H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLQNTVEGQTYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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